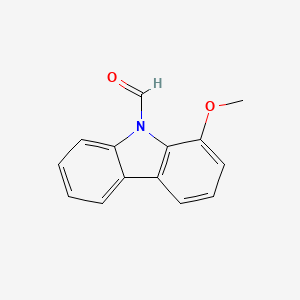

N-Formyl-1-methoxy-9H-carbazole

描述

Significance of Carbazole (B46965) Derivatives in Contemporary Chemical Sciences

Carbazole derivatives have garnered immense attention due to their wide-ranging biological activities and intriguing photophysical properties. In medicinal chemistry, the carbazole framework is a key component in numerous compounds exhibiting anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The rigid, planar structure of the carbazole ring system allows it to intercalate with DNA and interact with various enzymes and receptors, making it a valuable pharmacophore in drug discovery. ptfarm.plmdpi.com

Beyond the realm of medicine, carbazole derivatives are integral to the advancement of materials science. Their electron-rich nature and high hole-transporting capability make them excellent candidates for use in organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices. researchgate.net The ability to fine-tune their electronic properties through substitution allows for the rational design of materials with specific functionalities.

Historical Context of Carbazole Isolation and Early Derivatization Efforts

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound from coal tar. ontosight.ai For a considerable period, coal tar remained the primary industrial source of carbazole. ontosight.ai The initial derivatization efforts were largely exploratory, focusing on understanding the fundamental reactivity of the carbazole ring.

A significant turning point in the medicinal application of carbazoles came with the isolation of murrayanine (B1213747) (1-methoxy-3-formylcarbazole) from the plant Murraya koenigii in 1965. nih.gov This discovery of a naturally occurring carbazole alkaloid with biological activity spurred a wave of research into the synthesis and therapeutic potential of other carbazole derivatives. Early synthetic strategies often involved classical condensation and cyclization reactions, such as the Borsche–Drechsel cyclization and the Bucherer carbazole synthesis. ontosight.ai

Structural Elucidation and Naming Conventions of Carbazole Derivatives within Research Contexts

The structure of carbazole consists of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. The numbering of the carbazole ring system follows a specific convention to unambiguously identify the positions of substituents. The nitrogen atom is assigned the 9-position. The carbon atoms are then numbered sequentially around the periphery of the tricyclic system.

The naming of carbazole derivatives follows IUPAC nomenclature rules. For instance, in N-Formyl-1-methoxy-9H-carbazole , the "N-Formyl" indicates a formyl group (-CHO) attached to the nitrogen atom at the 9-position. The "1-methoxy" specifies a methoxy (B1213986) group (-OCH3) at the 1-position of the carbazole ring. The "9H-carbazole" denotes the parent carbazole structure where the nitrogen at position 9 bears a hydrogen atom in its unsubstituted form.

Structural elucidation of new carbazole derivatives relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the connectivity of atoms and the positions of substituents. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while X-ray crystallography can offer definitive proof of the three-dimensional structure.

Overview of Substituted Carbazole Frameworks in Advanced Research

The versatility of the carbazole scaffold lies in its amenability to substitution at various positions, leading to a vast library of derivatives with diverse properties. Research into substituted carbazole frameworks is a vibrant and rapidly evolving area.

N-Substituted Carbazoles: Modification at the nitrogen atom (position 9) is a common strategy to modulate the electronic and biological properties of the carbazole core. Alkylation, arylation, and acylation are frequently employed transformations. For instance, the introduction of a formyl group at the nitrogen, as in This compound , can influence the compound's polarity and its potential as a hydrogen bond acceptor. While specific research on this compound is not extensively documented, studies on related N-formyl carbazole derivatives have been reported, often as intermediates in the synthesis of more complex heterocyclic systems. mdpi.com

Advanced research often focuses on the synthesis of polysubstituted carbazoles, where multiple functional groups are strategically placed on the carbazole framework to optimize a desired property. These efforts have led to the development of highly potent anticancer agents and efficient materials for electronic devices.

| Compound Name | Molecular Formula | Position of Formyl Group | Position of Methoxy Group | Parent Scaffold |

| This compound | C₁₄H₁₁NO₂ | N-9 | C-1 | 9H-Carbazole |

| Murrayanine | C₁₄H₁₁NO₂ | C-3 | C-1 | 9H-Carbazole |

| N-(4-Formylphenyl)carbazole | C₁₉H₁₃NO | - | - | 9H-Carbazole |

Structure

3D Structure

属性

分子式 |

C14H11NO2 |

|---|---|

分子量 |

225.24 g/mol |

IUPAC 名称 |

1-methoxycarbazole-9-carbaldehyde |

InChI |

InChI=1S/C14H11NO2/c1-17-13-8-4-6-11-10-5-2-3-7-12(10)15(9-16)14(11)13/h2-9H,1H3 |

InChI 键 |

SHWPRURFEQLSFV-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC2=C1N(C3=CC=CC=C23)C=O |

产品来源 |

United States |

Application of N Formyl 1 Methoxy 9h Carbazole in Organic Transformations

Role in the Synthesis of Complex Organic Molecules

The carbazole (B46965) framework is a common motif in a wide array of complex, biologically active natural products and pharmaceutical agents. nih.gov The synthesis of these molecules often relies on the strategic functionalization of the carbazole core. While N-Formyl-1-methoxy-9H-carbazole may not be a direct precursor in a known total synthesis, its structure represents a synthetically useful intermediate.

The carbazole nucleus is a key component in various compounds with interesting pharmacological properties. nih.govnih.gov The ability to introduce substituents at specific positions, such as the 1-methoxy group, is crucial for developing structure-activity relationships in medicinal chemistry.

Synthetic Utility in Heterocyclic Chemistry

Carbazole derivatives are foundational building blocks in heterocyclic chemistry, serving as precursors for more complex, fused heterocyclic systems. nih.gov The reactivity of the carbazole ring allows for electrophilic substitution reactions, and the nitrogen atom can participate in various cyclization strategies.

This compound could be a valuable starting material for the construction of novel heterocyclic compounds. For instance, the formyl group could be elaborated into other functional groups, which could then participate in intramolecular cyclization reactions to form new rings fused to the carbazole skeleton. The presence and position of the methoxy (B1213986) group can direct the regioselectivity of these cyclization reactions and influence the properties of the final heterocyclic product.

The synthesis of functionalized carbazoles is an active area of research, with applications in materials science, particularly for organic light-emitting diodes (OLEDs) and other electronic materials. polyu.edu.hk The specific substitution pattern of this compound could be leveraged to fine-tune the photophysical properties of such materials.

Investigation of N Formyl 1 Methoxy 9h Carbazole Within Natural Product Chemistry

Identification and Isolation of Murrayanine (B1213747) (1-methoxy-3-formylcarbazole) from Natural Sources (e.g., Murraya koenigii)

Murrayanine, a significant carbazole (B46965) alkaloid, was first identified in the curry tree (Murraya koenigii), a plant native to India and widely distributed throughout southern Asia. nih.govnih.gov This plant, belonging to the Rutaceae family, is a rich source of various carbazole alkaloids, with murrayanine being a prominent constituent. nih.govchemmethod.comdoc-developpement-durable.org The isolation of these compounds is a critical first step for their structural elucidation and subsequent biological evaluation.

The process of isolating murrayanine and other carbazole alkaloids from Murraya koenigii typically involves extraction from various plant parts, including the leaves, stem bark, and roots, followed by chromatographic separation. chemmethod.comnih.govnanoient.org Researchers have employed a range of solvents and techniques to effectively separate these compounds. For instance, dried and powdered leaves of M. koenigii have been defatted with petroleum ether, extracted with ethanol (B145695), and then subjected to acid-base extraction followed by column chromatography on alumina (B75360) or silica (B1680970) gel. phytojournal.comsymbiosisonlinepublishing.com Similarly, maceration of the powdered stem bark with acetone, followed by fractionation with petroleum ether and column chromatography, has been used to isolate carbazole constituents. nanoient.org

The following table summarizes various methods reported for the isolation of carbazole alkaloids from Murraya koenigii.

| Plant Part | Extraction Method | Chromatographic Technique | Isolated Compound(s) | Reference(s) |

| Leaves | Hot percolation with petroleum ether, then ethanol extraction, followed by acid digestion and benzene (B151609) extraction. | Column chromatography on neutral alumina with petroleum ether, benzene, and chloroform (B151607) as eluents. | Mukonicine | phytojournal.com |

| Stem Bark | Maceration with acetone, fractionation with petroleum ether. | Column chromatography. | Girinimbilol | nanoient.org |

| Stem Bark | Soxhlation with n-hexane. | Silica gel column chromatography. | Murrayanine | nih.govsymbiosisonlinepublishing.com |

| Bark | Extraction with hexane (B92381) and dichloromethane. | Various chromatographic techniques. | Mahanimbine, Murrayamine-J, Murrayazolinol, Mahanimbilol, Murrayakoeninol, Bicyclomahanimbine | researchgate.net |

| Roots & Stem Bark | Extraction with hexane, chloroform, and ethyl acetate (B1210297). | Gravity column chromatography on silica gel. | Girinimbine, Mahanimbine, Murrayanine, Murrayacine |

These isolation efforts have been crucial in providing pure samples of murrayanine and related alkaloids, enabling detailed spectroscopic analysis (NMR, IR, UV, MS) for definitive structure confirmation and further investigation into their chemical and biological properties. nanoient.orgresearchgate.net

Total Synthesis Efforts of N-Formyl-1-methoxy-9H-carbazole and Related Carbazole Alkaloids (e.g., Carbazomycins)

The total synthesis of carbazole alkaloids is a field of significant interest for organic chemists, driven by the desire to develop efficient and novel routes to these biologically active molecules. While the subject of this article is this compound, the outlined focus directs attention to its structural isomer, murrayanine (1-methoxy-3-formylcarbazole), and other related alkaloids like the carbazomycins.

A concise total synthesis of murrayanine has been developed utilizing a palladium-catalyzed Buchwald coupling reaction as a key step. chemmethod.com This approach involves the coupling of methyl 4-bromo-3-methoxybenzoate with aniline, followed by a palladium(II) acetate-mediated oxidative cyclization to construct the carbazole framework. chemmethod.com This method represents an efficient and novel strategy for accessing the murrayanine scaffold. chemmethod.com

The carbazomycins, a group of antibiotic carbazole alkaloids isolated from Streptoverticillium ehimense, have also been the target of numerous synthetic campaigns. acs.org These efforts have led to the development of diverse and innovative synthetic strategies. For example, a diversity-oriented convergent approach has been used for the collective synthesis of five different carbazole alkaloids, including carbazomycin A and B. acs.org More recent syntheses of carbazomycins have employed advanced techniques such as the double functionalization of aryne intermediates to construct the highly substituted carbazole core found in carbazomycins E and F. chemrxiv.orgchemrxiv.org Another efficient method involves an aryne-mediated carbazole formation followed by late-stage regioselective demethylation to achieve gram-scale total syntheses of carbazomycins A–D. acs.org

The table below highlights some of the key strategies employed in the total synthesis of these important carbazole alkaloids.

| Target Alkaloid(s) | Key Synthetic Strategy | Starting Materials | Reference(s) |

| Murrayanine, Mukonine | Buchwald coupling followed by Pd(OAc)₂-mediated oxidative coupling. | Methyl 4-bromo-3-methoxybenzoate, Aniline | chemmethod.com |

| Carbazomycin A, Carbazomycin B, Hyellazole, etc. | Diversity-oriented convergent access via organocascade catalysis. | Suitably substituted indole (B1671886) derivatives | acs.org |

| Carbazomycin E, Carbazomycin F | Double functionalization of an aryne intermediate from a 2-aminobiphenyl (B1664054) derivative. | 2-Aminobiphenyl derivative | chemrxiv.orgchemrxiv.org |

| Carbazomycin A–D | Aryne-mediated carbazole formation and regioselective demethylation. | 5-chloro-1,2,3-trimethoxybenzene | acs.org |

| Carbazomycin G | Synthesis via [1,1′-biphenyl]-2-amine and carbazole intermediates. | Not specified | researchgate.net |

These synthetic endeavors not only provide access to these natural products for further study but also drive the development of new methodologies in organic chemistry.

Biogenetic Pathways of Carbazole Alkaloids in Medicinal Plant Species

The biosynthesis of carbazole alkaloids in plants is a complex process that originates from primary metabolism. The fundamental building blocks for these intricate structures are derived from the shikimate pathway. nih.gov This essential metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate through a series of seven enzymatic steps. nih.govwikipedia.orgnih.gov Chorismate is a critical branch-point intermediate, serving as the precursor for the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a vast array of aromatic secondary metabolites. nih.govresearchgate.net

In the context of plant-derived (phyto) carbazole alkaloids, the biogenetic pathway is believed to proceed from tryptophan. The majority of the more than 330 known phyto-carbazoles are thought to derive from a common 3-methylcarbazole precursor. researchgate.net This core structure is then subjected to various enzymatic modifications, such as oxidation, to generate the diverse array of carbazole alkaloids found in nature. researchgate.net For instance, the in vivo oxidation of the methyl group on the 3-methylcarbazole core can lead to the formation of formyl carbazoles, like murrayanine, or methyl carbazole-3-carboxylate structures, which are commonly found in genera such as Murraya, Clausena, and Glycosmis. researchgate.net

While the complete enzymatic machinery for carbazole biosynthesis in plants is still under investigation, studies in microorganisms have provided insights into the types of reactions involved. nih.govnih.gov In bacteria, the carbazole skeleton is assembled through a series of enzyme-catalyzed reactions, including condensations and cyclizations, which may offer clues to the parallel pathways in plants. nih.govnih.gov However, it is established that in plants, the journey begins with the shikimate pathway, underscoring its central role in linking primary and secondary metabolism to produce these structurally complex and biologically significant alkaloids. nih.govnih.gov

Comprehensive Analysis of this compound Uncovers Data Scarcity

A targeted investigation into the computational and spectroscopic properties of the chemical compound this compound has revealed a significant lack of available scientific data. Despite a thorough search for detailed research findings, specific experimental and theoretical characterizations for this particular molecule appear to be absent from published scientific literature.

The compound, identified by the Chemical Abstracts Service (CAS) number 685874-03-7 and possessing the molecular formula C₁₄H₁₁NO₂, is a derivative of carbazole, a well-studied aromatic heterocycle. molaid.com However, this specific substitution pattern has not been the subject of dedicated studies that would provide the necessary data to fulfill a detailed analysis of its molecular structure and properties.

An extensive search was conducted to populate a structured analysis encompassing computational chemistry, various forms of spectroscopy, and X-ray crystallography. The investigation sought to uncover data pertaining to the following specific areas:

Computational Chemistry and Spectroscopic Characterization of N Formyl 1 Methoxy 9h Carbazole

X-ray Crystallography Studies for Solid-State Structure Elucidation

While general principles and methodologies for these analytical techniques are well-established, their specific application to N-Formyl-1-methoxy-9H-carbazole has not been documented in accessible scholarly articles or databases. nih.govutdallas.edunih.gov Searches for the compound's CAS number in conjunction with terms like "DFT," "NMR," "IR," "mass spectrometry," and "crystallography" yielded no specific results.

It is crucial to distinguish this compound from its isomer, 1-Methoxy-9H-carbazole-3-carbaldehyde (CAS 723-97-7), also known as murrayanine (B1213747). molbase.comchemspider.com While these compounds share the same molecular formula, their different atomic arrangements result in distinct chemical and physical properties, and data for one cannot be substituted for the other.

The absence of dedicated research on this compound means that no verifiable data for its theoretical models, NMR chemical shifts, IR absorption bands, mass fragmentation patterns, or single-crystal structure is currently available. Therefore, a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time. This highlights a gap in the chemical literature and suggests an opportunity for future research into the synthesis and characterization of this specific carbazole (B46965) derivative.

Exploration of Biological Activities and Molecular Interactions of N Formyl 1 Methoxy 9h Carbazole Analogues

Research into Antimicrobial Potential

Carbazole (B46965) and its derivatives are recognized as an important class of antimicrobial agents. nih.gov The planar, electron-rich carbazole nucleus allows for interaction with microbial cells and their components, forming the basis of their antimicrobial effects. lmaleidykla.lt Research has focused on synthesizing novel carbazole derivatives to combat the growing issue of microbial drug resistance. arabjchem.orgmdpi.com

Analogues of N-Formyl-1-methoxy-9H-carbazole have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the naturally occurring alkaloid 1,8-dimethoxy-3-formylcarbazole, isolated from Clausena heptaphylla, has shown activity against various bacteria. nih.gov Synthetic modifications have also yielded potent antibacterial agents. The introduction of an imidazole (B134444) moiety to the carbazole structure appears to enhance antibacterial efficacy. nih.gov Similarly, chloro-substituted carbazole derivatives have exhibited outstanding activity against bacteria such as E. coli, S. aureus, P. aeruginosa, and B. subtilis. nih.gov

Studies on N-substituted carbazoles have further expanded the understanding of their structure-activity relationships. For example, 9-(4-(Imidazol-1-yl)butyl)-9H-carbazole showed notable antimicrobial activity with MIC values ranging from 1–64 µg/mL. mdpi.com Another study found that derivatives like 3-cyano-9H-carbazole and 3-iodo-9H-carbazole were more active against Bacillus subtilis than the reference drug amoxicillin. lmaleidykla.lt In contrast, 1,3,6-tribromo-9H-carbazole displayed stronger activity against Escherichia coli. lmaleidykla.lt

Table 1: Antibacterial Activity of Selected Carbazole Analogues

| Compound | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| 1,8-dimethoxy-3-formylcarbazole | Gram-positive and Gram-negative bacteria | Active | nih.gov |

| 3-Chloro-substituted carbazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Outstanding antimicrobial activity | nih.gov |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | Gram-positive strains (e.g., S. aureus) | MIC of 30 µg/mL for S. aureus; 95% growth inhibition at 30 µg/mL. | mdpi.com |

| 3-Cyano-9H-carbazole | Bacillus subtilis | More active than amoxicillin; MIC of 31.25 µg/ml. | lmaleidykla.lt |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | Stronger activity than amoxicillin; MIC of 31.25 µg/ml. | lmaleidykla.lt |

| Carbazole alkaloids from Murraya koenigii | Staphylococcus aureus, Streptococcus pyogenes | MIC of 25 µg/mL. | mdpi.com |

The antifungal potential of carbazole analogues is also well-documented. The natural alkaloid Murrayafoline A, for example, exhibited strong fungicidal activity against Cladosporium cucumerinum. arabjchem.org Synthetic strategies, such as the introduction of a 1,2,4-triazole (B32235) moiety into the carbazole structure, have been shown to significantly increase antifungal activity against Candida albicans, with reported minimum inhibitory concentration (MIC) values of 2–4 µg/mL. nih.gov

Derivatives such as 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines have displayed activity against fungal strains like C. albicans and A. niger. nih.gov Furthermore, some carbazole-oxadiazole compounds have demonstrated high potency, particularly against S. aureus strains, with a 3,6-dibromocarbazole (B31536) derivative being notably more effective than the antibiotic norfloxacin. mdpi.com

Table 2: Antifungal Activity of Selected Carbazole Analogues

| Compound | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Murrayafoline A | Cladosporium cucumerinum | Strong fungicidal activity at 12.5 μg. | arabjchem.org |

| Carbazole with 1,2,4-triazole moiety | Candida albicans | Increased antifungal activity (MIC of 2–4 µg/mL). | nih.gov |

| 1,8-dimethoxy-3-formylcarbazole | Fungi | Active. | nih.gov |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | C. albicans, A. niger | Zone of inhibition of 11.1–24.0 mm at 50 µg/mL. | nih.gov |

Antioxidant Activity Investigations

Carbazole derivatives are recognized for their antioxidant properties, which are often attributed to their ability to donate hydrogen or electrons to neutralize free radicals. nih.gov This activity is crucial for mitigating oxidative stress, a state implicated in numerous diseases. csic.es The antioxidant capacity of these compounds has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP). lmaleidykla.ltnih.gov

For instance, carazostatin, a carbazole derivative, exhibits potent inhibitory activity against free radical-induced lipid peroxidation, proving more effective than α-tocopherol in liposomal membranes. nih.gov Synthetic analogues, such as those conjugating the carbazole scaffold with aminophenols, have shown enhanced radical scavenging activity. nih.gov Specifically, 1-(9H-Carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone demonstrated more potent DPPH radical scavenging activity than the standard butylated hydroxy anisole (B1667542). nih.gov However, not all modifications lead to enhanced activity; carbazole derivatives containing iodo or bromo substituents have been found to exhibit only weak to moderate antioxidant properties. lmaleidykla.lt

Table 3: Antioxidant Activity of Selected Carbazole Analogues

| Compound | Assay | Observed Activity | Reference |

|---|---|---|---|

| Carazostatin | Lipid peroxidation inhibition | Stronger antioxidant activity than α-tocopherol. | nih.gov |

| 1-(9H-Carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone | DPPH radical scavenging | More potent than butylated hydroxy anisole (BHA). | nih.gov |

| 3-Cyano-9H-carbazole, 3-Iodo-9H-carbazole, 3,6-Diiodo-9H-carbazole | DPPH and FRAP | Weak to moderate antioxidant activity. | lmaleidykla.lt |

Studies on Neuroprotective Activities

The neuroprotective potential of carbazole analogues represents a promising area of research, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as traumatic brain injury. nih.govnih.govnih.gov The mechanism of action often involves mitigating oxidative stress and inhibiting apoptosis. nih.govnih.gov

Research has shown that N-substituted carbazoles can protect neuronal cells from injury induced by oxidative stress. nih.gov The introduction of bulky substituents at the N-position of the carbazole ring has been found to be essential for this neuroprotective activity. nih.gov For example, 2-phenyl-9-(p-tolyl)-9H-carbazole showed significant neuroprotective ability at low concentrations (3 µM), likely stemming from its antioxidative properties. nih.gov A more complex derivative, (-)-P7C3-S243, has demonstrated potent neuroprotective effects in animal models of both hippocampal neurogenesis and Parkinson's disease, highlighting its potential as a lead compound for drug development. researchgate.net

Table 4: Neuroprotective Activity of Selected Carbazole Analogues

| Compound | Model/Assay | Observed Activity | Reference |

|---|---|---|---|

| 2-phenyl-9-(p-tolyl)-9H-carbazole | Cellular model | Considerable neuroprotective ability at 3 µM. | nih.gov |

| N-substituted carbazoles with bulky groups (e.g., methoxy-phenyl, t-butyl-phenyl) | Cellular model of oxidative stress (glutamate/HCA induced) | Significant neuroprotective activity at 30 µM. | nih.gov |

| (-)-P7C3-S243 [(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine] | Mouse models of neurogenesis and Parkinson's disease | Protects developing and mature neurons. | researchgate.net |

Antiviral Properties Research

Carbazole derivatives have emerged as a class of compounds with a broad spectrum of antiviral activities. nih.gov Research has identified analogues active against various viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), human cytomegalovirus (HCMV), and hepatitis C virus (HCV). nih.gov

For instance, 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, an analogue of the antitumor alkaloid ellipticine, showed potent inhibition of HIV replication. nih.gov The substitution pattern on the carbazole ring is critical for activity. The presence and position of a chlorine atom, combined with an electron-withdrawing nitro group, as seen in 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole, significantly enhanced anti-HIV activity. nih.gov In the context of HCV, an arylthiourea-carbazole derivative with an eight-carbon linker and a tolyl group at the N-9 position exhibited excellent anti-HCV activity and a high selectivity index. nih.gov

Table 5: Antiviral Activity of Selected Carbazole Analogues

| Compound | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | HIV | Potent inhibition of HIV replication (EC₅₀ = 0.0054 µg/mL). | nih.gov |

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | HIV | High anti-HIV activity (IC₅₀ = 1.4 µM). | nih.gov |

| Arylthiourea-carbazole derivative | HCV (genotype 1b) | Good anti-HCV activity (EC₅₀ = 0.031 µM) and high selectivity index (>1612). | nih.gov |

| 6-cyano-5-methoxy-12-methylindolo[2,3-a]carbazole | HSV-2 | Moderately active; 95% reduction of viral titer at 1 µg/mL. | nih.gov |

Anti-Inflammatory Effects Studies

The anti-inflammatory properties of carbazole derivatives are another key area of their biological exploration. nih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) carprofen (B1668582) is itself a carbazole derivative. nih.gov Its mechanism of action includes the dose-dependent inhibition of neutrophil phagocytosis and chemotaxis. nih.gov This activity has prompted further investigation into other carbazole analogues for their anti-inflammatory effects.

Research has shown that various carbazole-based heterocyclic systems can act as potent anti-inflammatory agents. nih.govnih.gov These compounds are often studied for their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX). The diverse biological activities of carbazoles, including their antioxidant and anti-inflammatory effects, make them attractive candidates for developing treatments for a range of conditions where inflammation is a key pathological component. nih.govresearchgate.net

Mechanism of Action Research (e.g., enzyme inhibition, cellular pathway modulation)

The mechanism of action for analogues of this compound has been a subject of scientific investigation, with studies pointing towards their potential to interact with various biological targets, including enzymes and cellular signaling pathways. Research into carbazole derivatives, a class of compounds to which this compound belongs, has revealed a range of biological effects, and the specific substitutions on the carbazole nucleus play a crucial role in determining their activity and mechanism of action.

One of the key areas of investigation for carbazole derivatives has been their potential as inhibitors of various enzymes. For instance, certain carbazole alkaloids have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the pathology of Alzheimer's disease. The mechanism of this inhibition often involves the interaction of the carbazole scaffold with the active site of the enzyme, thereby blocking the binding of the natural substrate.

Furthermore, the modulation of cellular pathways is another important aspect of the mechanism of action of carbazole analogues. Some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase cascades and the regulation of pro-apoptotic and anti-apoptotic proteins. The planar structure of the carbazole ring allows for intercalation into DNA, which can lead to cell cycle arrest and the initiation of programmed cell death.

Research has also explored the potential of carbazole derivatives to act as antagonists or agonists of various receptors. The nitrogen atom and the aromatic rings of the carbazole structure can participate in hydrogen bonding and π-π stacking interactions with amino acid residues in the binding pockets of receptors, leading to the modulation of their activity. The specific nature of these interactions is highly dependent on the type and position of substituents on the carbazole core.

While direct research on the mechanism of action of this compound is limited in publicly available literature, the broader investigation of its analogues provides a framework for understanding its potential biological activities. The formyl and methoxy (B1213986) groups on the carbazole ring are expected to significantly influence its electronic properties and steric hindrance, thereby affecting its binding affinity and selectivity for various biological targets. Further research is necessary to elucidate the precise molecular interactions and cellular pathways modulated by this specific compound.

Table 1: Investigated Mechanisms of Action for Carbazole Analogues

| Mechanism of Action | Biological Target/Pathway | Observed Effect |

| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition of enzyme activity |

| Cellular Pathway Modulation | Apoptosis | Induction of programmed cell death in cancer cells |

| DNA Interaction | DNA Intercalation | Cell cycle arrest |

| Receptor Modulation | Various cellular receptors | Agonistic or antagonistic activity |

N Formyl 1 Methoxy 9h Carbazole and Carbazole Derivatives in Materials Science

Applications in Organic Electronics

The unique structure of carbazole-based molecules makes them promising candidates for use in organic electronic devices. Their electron-rich nature and high thermal stability are desirable characteristics for creating efficient and durable components.

Organic Light-Emitting Diodes (OLEDs)

A thorough review of scientific literature reveals a lack of specific research on the application of N-Formyl-1-methoxy-9H-carbazole in the development of Organic Light-Emitting Diodes (OLEDs). While the broader family of carbazole (B46965) derivatives is extensively studied for their potential as host materials, emitters, and hole-transporting layers in OLEDs, no data currently exists for this particular compound.

Organic Photovoltaics (OPVs)

Similarly, in the domain of Organic Photovoltaics (OPVs), there is no available research detailing the use of this compound. The general class of carbazole polymers and small molecules is often investigated for their utility as donor or acceptor materials in the active layer of solar cells, but specific studies on this compound are absent from the current body of scientific work.

Charge Transport Properties and Charge Mobility

An investigation into the charge transport properties and charge mobility of this compound has yielded no specific experimental or theoretical data. Understanding these properties is crucial for assessing a material's suitability for electronic applications, but such characterization for this specific compound has not been reported.

Use as Fluorophores and Luminescent Materials

The potential of this compound as a fluorophore or luminescent material remains unexplored. There are no published studies that characterize its photoluminescent properties, such as quantum yield, emission spectrum, or lifetime.

Research in Photocatalysis

In the field of photocatalysis, where materials are used to accelerate chemical reactions upon light absorption, there is no documented research involving this compound.

Integration into Supramolecular Chemistry

The use of this compound in the construction of larger, organized molecular systems through non-covalent interactions, a key aspect of supramolecular chemistry, has not been reported in the scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing N-Formyl-1-methoxy-9H-carbazole and its analogs will likely focus on green chemistry principles to enhance sustainability. Traditional methods for the N-formylation of carbazoles can involve harsh reagents and conditions. A promising sustainable alternative is the use of neat formic acid, which has been shown to efficiently N-formylate carbazoles in high yields (72-87%) without the need for other solvents or catalysts. tandfonline.com This method is not only atom-economical but also utilizes a readily available and relatively benign reagent.

Another green approach that warrants investigation is the use of carbon dioxide (CO2) as a C1 source for the formylation reaction. Organocatalyzed N-formylation of amines using CO2 and a hydrosilane reductant has been demonstrated as a viable and environmentally friendly method. rsc.org Adapting this methodology for the N-formylation of 1-methoxy-9H-carbazole could provide a highly sustainable route to the target compound, contributing to the chemical recycling of CO2. rsc.org

Furthermore, the development of solvent-free reaction conditions, potentially utilizing microwave irradiation, could significantly reduce the environmental impact of the synthesis. nih.gov These green synthetic strategies offer pathways to produce this compound with higher efficiency, reduced waste, and a smaller environmental footprint.

Design and Synthesis of New Hybrid Carbazole (B46965) Molecules

The this compound scaffold is an excellent starting point for the design and synthesis of novel hybrid molecules with potentially enhanced or entirely new biological activities. The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with improved affinity, efficacy, and a better resistance profile. nih.gov

For instance, the formyl group on the nitrogen atom of the carbazole can be further reacted to create more complex structures. One approach involves the synthesis of multifunctional carbazole-based molecules where the formyl group can act as a reactive site for creating larger, conjugated systems. beilstein-journals.org For example, a 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine has been synthesized, demonstrating the feasibility of incorporating a formyl group into a larger molecular architecture. beilstein-journals.org

Building on this, this compound could be used as a precursor to synthesize hybrid molecules incorporating other biologically active moieties. For example, it could be condensed with various amines or hydrazides to form Schiff bases or hydrazones, respectively. These new hybrid molecules could then be screened for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of novel hybrid molecules from antiparasitic precursors has shown that this approach can lead to compounds with potent and selective lethal activities against various pathogens. mdpi.com

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Advanced computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, will be instrumental in guiding the design and optimization of new derivatives of this compound. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

For carbazole derivatives, QSAR studies have already been successfully applied to understand the structural requirements for anticancer activity. nih.gov For a series of carbazole derivatives containing chalcone (B49325) analogues, it was found that the octanol-water partition coefficient was a key parameter influencing their activity against topoisomerase II. nih.gov This highlights the importance of molecular flexibility and lipophilicity for cell membrane permeability and target interaction. nih.gov

Future computational studies on this compound and its derivatives would involve:

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create 3D models that correlate the steric and electrostatic fields of the molecules with their biological activity. nih.govresearchgate.net

Molecular Docking: This technique can predict the binding orientation and affinity of the carbazole derivatives within the active site of a biological target, such as an enzyme or receptor. benthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction over time.

These computational approaches will allow for the rational design of new derivatives with improved potency and selectivity, thereby reducing the need for extensive and costly experimental synthesis and testing.

Exploration of Undiscovered Bioactivities and Materials Applications

The carbazole scaffold is known for a wide range of biological activities and applications in materials science. researchgate.netnih.govmdpi.comijrpc.comnih.gov The specific substitution pattern of this compound suggests several avenues for exploring undiscovered bioactivities and novel material applications.

Undiscovered Bioactivities:

Neuroprotective Agents: Carbazole derivatives have been investigated as potential treatments for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) by inhibiting protein aggregation. nih.gov The structural features of this compound could be explored for their potential to modulate protein-protein interactions implicated in such diseases.

Antiviral and Antimicrobial Agents: The carbazole nucleus is a component of several natural products with anti-HIV and antimicrobial properties. researchgate.net The N-formyl and methoxy (B1213986) groups could modulate the electronic and steric properties of the carbazole ring system, potentially leading to new antiviral or antimicrobial agents. mdpi.comnih.gov

Anti-inflammatory and Antioxidant Activity: Many carbazole derivatives exhibit anti-inflammatory and antioxidant properties. nih.govniscpr.res.in The specific substituents on this compound could enhance these activities, making it a candidate for further investigation in these areas.

Novel Materials Applications:

Organic Electronics: Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent hole-transporting properties and thermal stability. mdpi.comnih.gov The methoxy group, being an electron-donating group, can influence the electronic properties of the carbazole core, which is a critical factor for these applications. rsc.org However, studies have shown that the position and number of methoxy substituents can have a delicate balance of positive and negative effects on hole mobility. rsc.org The N-formyl group could further tune these properties. The development of novel carbazole-based multifunctional materials with hybridized local and charge-transfer excited states has led to highly efficient deep-blue emitters and phosphorescent hosts for OLEDs. rsc.org

Sensors: The fluorescent properties of carbazole derivatives make them suitable for use in chemical sensors. nih.gov The N-formyl and methoxy groups could be modified to create specific binding sites for analytes, leading to the development of novel fluorescent sensors.

The future research on this compound holds significant promise for advancements in both medicine and materials science. A multidisciplinary approach combining sustainable synthesis, rational design of hybrid molecules, computational modeling, and exploration of new applications will be key to unlocking the full potential of this intriguing compound.

常见问题

Q. What are the established synthetic routes for N-formyl-1-methoxy-9H-carbazole derivatives, and how do reaction conditions influence yield?

N-Acyl carbazoles, including N-formyl derivatives, are synthesized via nucleophilic substitution or cycloaddition reactions. For example, cyclic diaryliodonium salts react with nucleophiles (e.g., valeramide, benzamide) under palladium catalysis to yield N-acyl carbazoles with high efficiency (74–87% yields) . Key variables include solvent choice (e.g., toluene for reflux conditions), catalyst loading, and reaction time. Lower yields may arise from steric hindrance or competing side reactions, necessitating purification via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the N-formyl group typically exhibits a downfield shift (~8–9 ppm in ¹H NMR) due to electron withdrawal .

- MS (Mass Spectrometry) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate structural integrity .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry. SHELX software is widely used for refinement, though supercooling phases may complicate data collection at low temperatures .

Q. What safety protocols are essential when handling carbazole derivatives in laboratory settings?

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ensure ventilation to mitigate inhalation risks. For spills, employ absorbent materials (e.g., sand) and avoid ignition sources due to flammability concerns .

- Dispose of waste via certified hazardous waste contractors to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize reaction selectivity in the synthesis of this compound to minimize byproducts?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents (e.g., toluene) favor cycloaddition pathways .

- Catalyst Screening : Test palladium/copper catalysts to balance reactivity and selectivity. For example, Pd(OAc)₂ with Xantphos ligand improves cross-coupling efficiency .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .

Q. How do structural modifications (e.g., substituent position) affect the electronic properties of this compound?

- Electron-Withdrawing Groups (EWGs) : Methoxy and formyl groups at the 1-position decrease HOMO-LUMO gaps, enhancing photoluminescence. This is validated via UV-Vis and cyclic voltammetry .

- Steric Effects : Bulky substituents at the 3- or 6-positions induce torsional strain, observable in 2D NMR (e.g., NOESY) and crystallographic data .

Q. What methodologies resolve contradictions in spectral data for carbazole derivatives?

- Multi-Nuclear NMR : ¹⁵N HMBC correlations clarify ambiguous assignments, particularly for tautomeric forms or proton-deficient regions .

- Crystallographic Refinement : Use SHELXL for high-resolution structures. Note that disordered phases (e.g., supercooled states) require room-temperature data collection to avoid artifacts .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral trends and validate experimental data .

Q. How can researchers mitigate challenges in scaling up this compound synthesis?

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks .

- Purification Strategies : Replace column chromatography with recrystallization (e.g., hexane/EtOAC mixtures) for cost-effective scalability .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidized or dimerized products) and adjust stoichiometry accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。